molecular formula C21H30O8S B074512 Cortisol 21-sulfate CAS No. 1253-43-6

Cortisol 21-sulfate

Cat. No. B074512
CAS RN: 1253-43-6
M. Wt: 442.5 g/mol
InChI Key: JOVLCJDINAUYJW-VWUMJDOOSA-N
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Description

Synthesis Analysis

Cortisol 21-sulfate is synthesized in various tissues, not just the adrenal and liver but also in the kidney, diaphragm, and lung. This demonstrates a broader physiological role and potential presence in circulation beyond conventional understanding (Miyabo & Hisada, 1972). Additionally, a detailed method for the preparation of cortisol-21-sulfate has been outlined, highlighting its chemical synthesis and characterization alongside other steroid sulfates (Kornel, Kleber, & Conine, 1964).

Molecular Structure Analysis

The enzymatic sulfation process of cortisol to produce cortisol-21-sulfate reveals significant insights into the molecular structure and its variations across different biological sexes and tissues, indicating diverse enzymatic pathways and regulatory mechanisms (Singer, Giera, Johnson, & Sylvester, 1976).

Chemical Reactions and Properties

The chemical reactivity and properties of cortisol-21-sulfate have been studied through its synthesis, demonstrating its formation as a by-product in certain conditions and its resolution using high voltage paper electrophoresis for purification purposes (Kornel, Kleber, & Conine, 1964).

Scientific Research Applications

  • Biosynthesis in Dog Tissues : Cortisol 21-sulfate is biosynthesized in various dog tissues, including the adrenal, liver, kidney, diaphragm, and lung. This finding expands the understanding of corticosteroid sulfation beyond the known sites of adrenal and liver (Miyabo & Hisada, 1972).

  • Behavioral and Systemic Effects : In studies involving rats, cortisol-21 sulfate was found to have stimulatory effects on exploratory behaviors. Interestingly, it did not exhibit typical glucocorticoid effects like catabolism or ACTH suppression, suggesting its unique impact on behavior may be due to direct action on the central nervous system (Miyabo, Hisada, Ueno, Kishida & Kitanaka, 1972).

  • Measurement in Plasma : A method was developed to measure cortisol 21-sulfate and other C-21 corticosteroids in plasma, aiding the assessment of adrenocortical function and exploring factors affecting plasma concentrations of these steroids (Klein, de Levie & Giroud, 1972).

  • Sex Difference in Rat Liver Preparations : A study on the enzymatic sulfation of steroids in rat liver showed significant sex differences, with female rats having higher cortisol sulfotransferase activity. This suggests different steroid sulfotransferases in males and females and their possible regulation by sex hormones (Singer, Giera, Johnson & Sylvester, 1976).

  • Urinary Excretion of Sulfate Conjugates : Research on the urinary excretion of cortisol-21 sulfate in humans postulates that sulfate conjugates of steroids are excreted slower than glucuronide conjugates, indicating differences in metabolism and excretion rates (Kornel & Miyabo, 1975).

  • Growth Hormone's Influence on Liver Sulfotransferase : Pituitary growth hormone was found to regulate hepatic levels of cortisol sulfation in rats. This study shows gender differences in this activity, likely due to variations in growth hormone secretion patterns (Yamazoe, Gong, Murayama, Abu‐Zeid & Kato, 1989).

Safety And Hazards

Cortisol 21-sulfate is used for research purposes only . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this substance. If exposed or concerned, one should get medical advice or attention .

Future Directions

Cortisol 21-sulfate is a significant molecule in the field of biomedical science. There is a great demand for a continuous real-time cortisol sensor, which is yet to be developed . The development of such a sensor would be essential for personalized pharmacological correction of the hypothalamic-pituitary-adrenal axis .

properties

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O8S/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19/h9,14-16,18,23,25H,3-8,10-11H2,1-2H3,(H,26,27,28)/t14-,15-,16-,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVLCJDINAUYJW-VWUMJDOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COS(=O)(=O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COS(=O)(=O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cortisol 21-sulfate

CAS RN

1253-43-6
Record name Cortisol sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1253-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cortisol 21-sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001253436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cortisol 21-sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062779
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
121
Citations
S MIYABO, T HlSADA - Endocrinology, 1972 - academic.oup.com
… The radioactive sulfoconjugated product was isolated and identified as cortisol-21-sulfate. It was found that not only the adrenal and liver, the known sites of corticosteroid sulfation, but …
Number of citations: 14 academic.oup.com
S Miyabo, T Hisada, K Ueno, S Kishida… - Hormones and Behavior, 1972 - Elsevier
Three milligrams of cortisol-21 -sulfate or cortisol free alcohol in oil suspension was administered intramuscularly to male rats on alternate days for 2–7 weeks. Open-field tests repeated …
Number of citations: 4 www.sciencedirect.com
T HAYASHI, L KORNEL - Endocrinology, 1990 - academic.oup.com
… We describe here the use of cortisol-21-sulfate (FS; lljS,17o:-dihydroxy-pregn-4-en-3,20-dione-21-yl-sulfate) as a specific ligand for intracellular transcortin. Neither GC nor MC …
Number of citations: 11 academic.oup.com
L Kornel, JW Kleber, JW Conine - Steroids, 1964 - Elsevier
… Preparation of sodium cortisol-21-sulfate. A pyridine sulfur-trioxide complex was prepared … , and the resulting precipitate of sodium cortisol-21-sulfate was collected, washed with ether, …
Number of citations: 41 www.sciencedirect.com
L Kornel, SK Patel, E Ezzeraimi, CHL Shackleton - Steroids, 1995 - Elsevier
… those of the levels of cortisol-21-sulfate alone (separated by … vein plasma consisted of cortisol-21sulfate. The ratio of Fx/FxS … Cortisol-21-sulfate isolated from adrenal vein plasma was …
Number of citations: 5 www.sciencedirect.com
S Miyabo, L Kornel - Journal of Steroid Biochemistry, 1974 - Elsevier
… The steroids found in largest concentrations were: 20@ortolone-3-sulfate (17x), Scr-tetrahydrocortisol-3-sulfate (140/,X 6j%hydroxycortisol-21-sulfate (9x), cortisol-21-sulfate (8x), …
Number of citations: 18 www.sciencedirect.com
U Misao - Journal of Steroid Biochemistry, 1978 - Elsevier
… Dexamethasone 17-OH-Progesterone Testosterone Cortisol-21-sulfate (F-21-S) a-Cortol … Behavioral and other systemic effects of cortisol-21-sulfate. Horm. Behau. …
Number of citations: 2 www.sciencedirect.com
J Tamm, KD Voigt, U Volkwein, P Berle - Steroids, 1963 - Elsevier
… -21-glycinate, prednisolone, cortisol-21-sulfate or cortisol, … Cortisol-21-sulfate: The metabolism of this steroid conjugate … In the conjugate fraction cortisol-21-sulfate and Reichstein's …
Number of citations: 5 www.sciencedirect.com
Y Yamazoe, D Gong, N Murayama, M Abu-Zeid… - Molecular …, 1989 - Citeseer
Cytosolic sulfating activities of 4-pregnen-1 1$, 1 7a, 21-tnol-3, 20-dione (cortisol) to the 21-sulfate were 4 to 5 times higher in livers of female than male adult rats. The activity was …
Number of citations: 56 citeseerx.ist.psu.edu
AP Scott, T Ellis, H Tveiten - Steroids, 2014 - Elsevier
… have been due to the fact that a high proportion of the metabolites were sulfated via the 20β-hydroxyl group, 8000 dpm peak B from the first np-HPLC run (putative cortisol 21-sulfate), …
Number of citations: 15 www.sciencedirect.com

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